2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile
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Overview
Description
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile is an intriguing compound known for its complex structure. It features a benzo[d]imidazole moiety and a morpholinosulfonyl phenyl group linked via an oxopropanenitrile backbone. This intricate chemical architecture hints at its significant potential in various applications, from chemical synthesis to pharmacological studies.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of various organic compounds and in the formation of C-N bonds .
Mode of Action
It’s known that similar compounds interact with their targets through the formation of c-n bonds .
Biochemical Pathways
It’s known that similar compounds play a role in the synthesis of various organic compounds .
Result of Action
Similar compounds have been found to exhibit antiproliferative potency against certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Step: : The benzo[d]imidazole derivative is synthesized via the condensation of ortho-phenylenediamine with formic acid.
Intermediate Formation: : The 4-(morpholinosulfonyl)benzaldehyde is prepared by sulfonation of 4-formylphenyl morpholine.
Coupling Reaction: : The final coupling of the benzo[d]imidazole derivative with 4-(morpholinosulfonyl)benzaldehyde in the presence of a base like potassium carbonate, and a solvent such as dimethylformamide (DMF), leads to the desired product.
Industrial Production Methods
In an industrial setting, this compound can be synthesized via multi-step organic synthesis involving the preparation of intermediates, followed by a coupling reaction. Optimization of parameters like temperature, solvent choice, and catalyst efficiency are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacts with oxidizing agents leading to the formation of oxo derivatives.
Reduction: : Treating with reducing agents can yield the corresponding amines or alcohols.
Substitution: : Undergoes nucleophilic substitution at specific sites, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Sodium alkoxides, amines, thiols.
Major Products Formed
Oxidized Products: : Oxo derivatives.
Reduced Products: : Amines, alcohols.
Substituted Products: : Varied substituted benzo[d]imidazole derivatives.
Scientific Research Applications
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile serves multiple roles across various scientific fields:
Chemistry: : As a versatile building block in organic synthesis, facilitating the formation of complex organic molecules.
Biology: : Used in biochemical assays to study enzyme inhibition, protein interaction.
Medicine: : Potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Utilized in the production of dyes, polymers, and advanced materials owing to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-ylidene)propanenitrile
4-(Morpholinosulfonyl)phenyl derivatives
3-oxopropanenitrile analogs
Uniqueness
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Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c21-13-16(20-22-17-3-1-2-4-18(17)23-20)19(25)14-5-7-15(8-6-14)29(26,27)24-9-11-28-12-10-24/h1-8,25H,9-12H2,(H,22,23)/b19-16- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKZQILONVIFBX-MNDPQUGUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=C(C#N)C3=NC4=CC=CC=C4N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)/C(=C(\C#N)/C3=NC4=CC=CC=C4N3)/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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